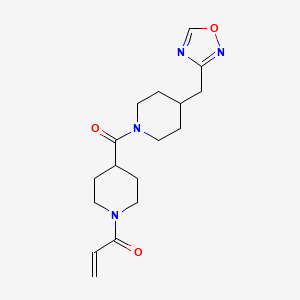
1-(4-(4-((1,2,4-Oxadiazol-3-yl)methyl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-((1,2,4-Oxadiazol-3-yl)methyl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-((1,2,4-Oxadiazol-3-yl)methyl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The piperidine moieties are introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups . The final step involves the coupling of the oxadiazole and piperidine fragments through carbonylation reactions, which can be facilitated by catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(4-((1,2,4-Oxadiazol-3-yl)methyl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Halogenated derivatives, amines, thiols, appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups replacing halogens.
Aplicaciones Científicas De Investigación
1-(4-(4-((1,2,4-Oxadiazol-3-yl)methyl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mecanismo De Acción
The mechanism of action of 1-(4-(4-((1,2,4-Oxadiazol-3-yl)methyl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole.
Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-4-carboxamide.
Uniqueness
1-(4-(4-((1,2,4-Oxadiazol-3-yl)methyl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is unique due to its combination of the 1,2,4-oxadiazole ring and piperidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C17H24N4O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-[4-[4-(1,2,4-oxadiazol-3-ylmethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C17H24N4O3/c1-2-16(22)20-9-5-14(6-10-20)17(23)21-7-3-13(4-8-21)11-15-18-12-24-19-15/h2,12-14H,1,3-11H2 |
Clave InChI |
TUUJKBPEXKNGIM-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CC3=NOC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















